molecular formula C13H10N2O2S B13799526 6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid

6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B13799526
M. Wt: 258.30 g/mol
InChI Key: CXVYKFKDMPPSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-B]thiazole core with a carboxylic acid group at the 3-position and a tolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by a series of steps involving N-deprotection, oxidative aminocarbonylation, and intramolecular cyclization .

Industrial Production Methods: A modern industrial method for synthesizing this compound involves a three-reactor multistage system with continuous flow, which eliminates the need for isolating intermediate compounds. This method enhances efficiency and scalability for industrial production .

Chemical Reactions Analysis

Types of Reactions: 6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C13H10N2O2S/c1-8-4-2-3-5-9(8)10-6-15-11(12(16)17)7-18-13(15)14-10/h2-7H,1H3,(H,16,17)

InChI Key

CXVYKFKDMPPSOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN3C(=CSC3=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.